5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid
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Overview
Description
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid is an organic compound that features a naphthalene ring substituted with an ethoxycarbonylaminooxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid typically involves the introduction of the ethoxycarbonylaminooxy group onto a naphthalene ring followed by carboxylation. One common method involves the reaction of naphthalene derivatives with ethoxycarbonylaminooxy reagents under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethoxycarbonylaminooxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the ethoxycarbonylaminooxy group, making it less versatile in certain reactions.
5-Aminonaphthalene-1-carboxylic acid: Contains an amino group instead of the ethoxycarbonylaminooxy group, leading to different reactivity and applications.
Uniqueness
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid is unique due to the presence of the ethoxycarbonylaminooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
110300-57-7 |
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Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
5-(ethoxycarbonylamino)oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-14(18)15-20-12-8-4-5-9-10(12)6-3-7-11(9)13(16)17/h3-8H,2H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
RPDXCENDHKZZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOC1=CC=CC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
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